molecular formula C25H42N2O7 B11928618 Pal-Glu(OSu)-OH

Pal-Glu(OSu)-OH

Cat. No.: B11928618
M. Wt: 482.6 g/mol
InChI Key: KLBZDGJNRTVIAJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pal-Glu(OSu)-OH, also known as N-alpha-Palmitoyl-L-glutamic acid alpha-succinimidyl ester, is a compound used in various scientific research applications. It is a derivative of palmitic acid and glutamic acid, and it is often utilized in the synthesis of peptides and proteins due to its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of Pal-Glu(OSu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pal-Glu(OSu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and thiol esters .

Scientific Research Applications

Pal-Glu(OSu)-OH is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Pal-Glu(OSu)-OH involves the formation of stable amide bonds with amino groups in peptides and proteins. This reaction is facilitated by the succinimidyl ester group, which acts as a leaving group, allowing the formation of a covalent bond between the palmitoyl group and the amino group of the target molecule. This mechanism is crucial in the synthesis of stable peptide conjugates and in the modification of proteins for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable amide bonds with peptides and proteins. This property makes it particularly useful in the synthesis of therapeutic peptides and in the modification of proteins for research and industrial applications .

Biological Activity

Pal-Glu(OSu)-OH, a derivative of the glucagon-like peptide-1 (GLP-1) receptor agonist Liraglutide, has garnered significant attention due to its biological activity and potential therapeutic applications, especially in the context of type 2 diabetes management. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C25_{25}H42_{42}N2_2O7_7
  • Molecular Weight : 482.61 g/mol
  • CAS Number : 294855-91-7
  • Structure : this compound features a palmitoyl group attached to a glutamic acid derivative, which is crucial for its interaction with GLP-1 receptors.

This compound functions as a GLP-1 receptor agonist, mimicking the action of endogenous GLP-1. Upon binding to the GLP-1 receptor, it enhances insulin secretion in response to elevated blood glucose levels, inhibits glucagon release, and promotes satiety, thus playing a vital role in glucose homeostasis and appetite regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to GLP-1 receptors. The compound's activity is characterized by:

  • Insulin Secretion : Enhanced insulin secretion from pancreatic beta cells upon glucose stimulation.
  • Glucagon Suppression : Inhibition of glucagon release from alpha cells.
  • Weight Management : Potential effects on reducing food intake and promoting weight loss through central nervous system pathways .

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to:

  • Improved Glycemic Control : Reduction in fasting blood glucose levels and HbA1c in diabetic models.
  • Body Weight Reduction : Significant decrease in body weight compared to control groups, attributed to increased satiety and reduced caloric intake .

Case Studies

  • Type 2 Diabetes Management
    • A study evaluated the efficacy of Liraglutide (containing this compound) in patients with type 2 diabetes. Results indicated a statistically significant reduction in HbA1c levels after 26 weeks of treatment compared to placebo groups .
  • Obesity Treatment
    • A clinical trial assessed the impact of Liraglutide on weight loss in obese patients without diabetes. Participants experienced an average weight loss of 5–10% over six months, demonstrating the compound's effectiveness beyond glycemic control .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Fmoc Chemistry : The use of Fmoc-protected amino acids allows for selective coupling reactions while minimizing racemization.
  • Coupling Techniques : Recent advancements have introduced solution-phase coupling methods that enhance yield and purity compared to traditional solid-phase techniques .

Table 1: Comparison of Synthesis Techniques

TechniqueYield (%)Racemization (%)Comments
Solid-phase synthesis60~10Traditional method; lower efficiency
Solution-phase synthesis85<3Improved yield; less racemization risk

Properties

Molecular Formula

C25H42N2O7

Molecular Weight

482.6 g/mol

IUPAC Name

(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C25H42N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(28)26-20(25(32)33)16-19-24(31)34-27-22(29)17-18-23(27)30/h20H,2-19H2,1H3,(H,26,28)(H,32,33)/t20-/m0/s1

InChI Key

KLBZDGJNRTVIAJ-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.